9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-
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Overview
Description
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its fused ring system, which includes both indeno and pyrazine moieties, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)- typically involves the reaction between ninhydrin and diaminomaleonitrile . This reaction is carried out under reflux conditions in acetic acid, resulting in the formation of the desired compound with a high yield . The reaction mixture is then poured into water and extracted with dichloromethane to isolate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly on the pyrazine ring, can lead to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield a variety of functionalized derivatives .
Scientific Research Applications
9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, as an inhibitor of ubiquitin-specific proteases, it binds to the active site of these enzymes, preventing the removal of ubiquitin from protein substrates . This inhibition can disrupt various cellular processes, including protein degradation and signal transduction, which are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile: Similar in structure but with different functional groups, leading to varied chemical properties and applications.
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Another compound used in organic solar cells with a different electron-accepting group.
Uniqueness
The uniqueness of 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile lies in its fused ring system and the presence of both indeno and pyrazine moieties. This structure imparts distinct electronic properties, making it suitable for various applications, from biological inhibitors to materials for photovoltaic devices .
Properties
CAS No. |
52197-19-0 |
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Molecular Formula |
C22H10N4O |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(9Z)-9-(2-oxo-3H-inden-1-ylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C22H10N4O/c23-10-16-17(11-24)26-22-20(14-7-3-4-8-15(14)21(22)25-16)19-13-6-2-1-5-12(13)9-18(19)27/h1-8H,9H2/b20-19- |
InChI Key |
WLGDBJBFCGWIFQ-VXPUYCOJSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/3\C4=CC=CC=C4C5=NC(=C(N=C35)C#N)C#N)/C1=O |
Canonical SMILES |
C1C2=CC=CC=C2C(=C3C4=CC=CC=C4C5=NC(=C(N=C35)C#N)C#N)C1=O |
Origin of Product |
United States |
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